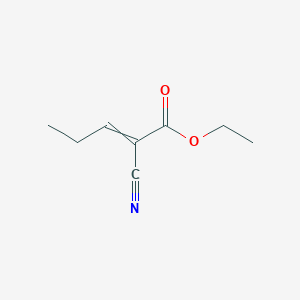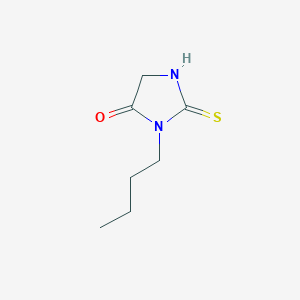
3-Fluorobenzenecarboximidamide
Descripción general
Descripción
3-Fluorobenzenecarboximidamide is a chemical compound with the molecular formula C7H7FN2 . It has an average mass of 138.142 Da and a monoisotopic mass of 138.059326 Da .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using tools like MolView . It consists of 7 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 138.14 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass is 138.05932639 g/mol and its monoisotopic mass is 138.05932639 g/mol . The topological polar surface area is 49.9 Ų .Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
- Development of Fluorinated Compounds : Fluoroform (CHF3), a non-ozone-depleting and nontoxic gas, is utilized as a difluorocarbene source in synthesizing difluoromethoxy and difluorothiomethoxy derivatives from phenols and thiophenols. These reactions are moderate to good in yields, indicating the potential of fluorinated intermediates like 3-Fluorobenzenecarboximidamide in enhancing synthetic methodologies (Thomoson & Dolbier, 2013).
- Polymer and Nanoparticle Synthesis : The preparation of magnetic poly(vinylimidazole-co-divinylbenzene) nanoparticles for environmental applications exemplifies the integration of fluorinated compounds in material science, offering innovative solutions for trace analysis and environmental remediation (Huang et al., 2013).
Biomedical Research
- Diagnostic and Therapeutic Applications : The synthesis and characterization of soluble fluoro-polyimides derived from fluorinated diamines and aromatic dianhydrides have been investigated for their potential in biomedical applications, highlighting the role of fluorinated compounds in developing advanced materials with high thermal stability and biocompatibility (Xie et al., 2001).
Environmental Studies
- Fluoride Removal from Water : Innovations in water treatment technologies have demonstrated the efficiency of fluorinated compounds in fluoride removal, addressing global concerns over water contamination and human health. The development of zirconium (IV)-metalloporphyrin grafted Fe3O4 nanoparticles represents a significant advancement in this area, offering an effective solution for the decontamination of industrial wastewaters (Poursaberi et al., 2012).
Propiedades
IUPAC Name |
3-fluorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYGDYKLWFRCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394547 | |
| Record name | 3-fluorobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69491-64-1 | |
| Record name | 3-fluorobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)








![6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1307626.png)



